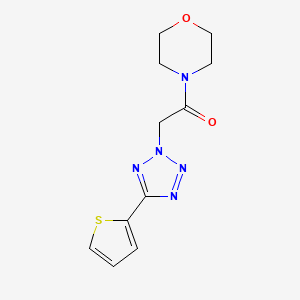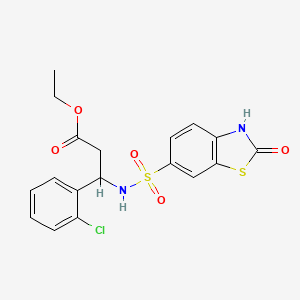![molecular formula C17H17N7O3S B4314796 2-[4-Methyl-3-[(5-phenyltetrazol-2-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4314796.png)
2-[4-Methyl-3-[(5-phenyltetrazol-2-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one
Overview
Description
The compound 2-[4-Methyl-3-[(5-phenyltetrazol-2-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one is a complex organic molecule that features a unique combination of functional groups, including a tetrazole ring, a triazole ring, and a bicyclic dioxabicyclooctane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Methyl-3-[(5-phenyltetrazol-2-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one can be achieved through a multi-step process involving the following key steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by treating 5-phenyl-1H-tetrazole with appropriate reagents under Chan–Evans–Lam coupling conditions.
Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization reactions involving hydrazine derivatives and carbon disulfide.
Formation of the Dioxabicyclooctane Structure: The dioxabicyclooctane structure can be synthesized through intramolecular cyclization reactions involving appropriate diol precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-Methyl-3-[(5-phenyltetrazol-2-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one: undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the tetrazole and triazole rings, leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenyl and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkyl halides, and organometallic reagents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the tetrazole and triazole rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[4-Methyl-3-[(5-phenyltetrazol-2-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one: has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antiviral, or anticancer agent.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique functional groups.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-[4-Methyl-3-[(5-phenyltetrazol-2-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The tetrazole and triazole rings may interact with active sites of enzymes, while the dioxabicyclooctane structure may enhance binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-[4-Methyl-3-[(5-phenyltetrazol-2-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one: can be compared with other similar compounds, such as:
Tetrazole Derivatives: Compounds like 5-phenyl-1H-tetrazole and its derivatives, which are known for their biological activity and use in medicinal chemistry.
Triazole Derivatives: Compounds like 1,2,4-triazole and its derivatives, which are widely used in pharmaceuticals and agrochemicals.
Dioxabicyclooctane Derivatives: Compounds like dioxabicyclooctane and its derivatives, which are used in materials science and organic synthesis.
The uniqueness of This compound lies in its combination of these functional groups, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-[4-methyl-3-[(5-phenyltetrazol-2-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O3S/c1-22-14(8-23-20-15(18-21-23)10-5-3-2-4-6-10)19-24(17(22)28)11-7-12(25)16-26-9-13(11)27-16/h2-6,11,13,16H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDPLPHOGJGISZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=S)C2CC(=O)C3OCC2O3)CN4N=C(N=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-fluorophenyl)-2-({4-methyl-5-[(2-oxo-4-phenylpyrrolidin-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4314733.png)
![N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-2-{[5-(PROP-2-EN-1-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4314739.png)
![N-[4-(4-MORPHOLINYLCARBONYL)PHENYL]-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B4314745.png)
![4-methylcyclohexyl 4-[(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)amino]-4-oxobutanoate](/img/structure/B4314749.png)

![N~2~-[3-(TRIFLUOROMETHYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4314756.png)
![2-{[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide](/img/structure/B4314759.png)
![2-AMINO-1-(3-CHLORO-2-METHYLPHENYL)-7,7-DIMETHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B4314768.png)
![2-AMINO-1-(3-CHLORO-2-METHYLPHENYL)-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B4314772.png)
![2-AMINO-1-(2-CHLOROPYRIDIN-3-YL)-4-{4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE](/img/structure/B4314776.png)
![ETHYL 2-METHYL-4-(4-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}THIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE](/img/structure/B4314789.png)
![ETHYL 6-AMINO-5-CYANO-2-METHYL-4-(4-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}THIOPHEN-2-YL)-4H-PYRAN-3-CARBOXYLATE](/img/structure/B4314792.png)
![2-AMINO-1-(2-CHLORO-3-PYRIDYL)-7,7-DIMETHYL-4-(4-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B4314793.png)
